molecular formula C25H31N3O3S B2800993 4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide CAS No. 941962-85-2

4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide

Katalognummer: B2800993
CAS-Nummer: 941962-85-2
Molekulargewicht: 453.6
InChI-Schlüssel: LFOXXJZRSLSPFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C25H31N3O3S and its molecular weight is 453.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[[1-[(2-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3S/c1-3-13-26-23(29)19-10-8-18(9-11-19)15-28-24(30)22-21(12-14-32-22)27(25(28)31)16-20-7-5-4-6-17(20)2/h4-7,12,14,18-19H,3,8-11,13,15-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOXXJZRSLSPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is a synthetic derivative with potential biological activities. Its structure suggests it may possess pharmacological properties relevant to various therapeutic areas. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological significance. The presence of substituents such as the 2-methylbenzyl and N-propylcyclohexanecarboxamide groups may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Many thieno[3,2-d]pyrimidine derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antifungal and antibacterial activities.
  • Enzyme Inhibition : Compounds in this class may inhibit metabolic enzymes, which can be beneficial in treating conditions like diabetes and neurodegenerative diseases.

Anticancer Activity

A study assessed the anticancer effects of related thieno[3,2-d]pyrimidine compounds. The synthesized derivatives were tested against several cancer cell lines:

  • HCT-116 (Colon Carcinoma) : Compound showed an IC50 value of 6.2 µM.
  • T47D (Breast Cancer) : Two derivatives exhibited IC50 values of 43.4 µM and 27.3 µM respectively, indicating potent activity against breast cancer cells .

Antimicrobial Activity

Research on similar compounds has highlighted their potential as antifungal agents. For instance:

  • A derivative demonstrated effective activity against phytopathogenic fungi, suggesting that modifications in the side chain could enhance antifungal properties .

Enzyme Inhibition

The compound's ability to inhibit metabolic enzymes was evaluated in various studies:

  • Compounds related to thieno[3,2-d]pyrimidine structures showed inhibition of acetylcholinesterase (AChE), which is crucial for conditions like Alzheimer's disease .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell Line/OrganismIC50 Value (µM)
Compound AAnticancerHCT-1166.2
Compound BAnticancerT47D27.3
Compound CAntifungalCandida albicansNot specified
Compound DEnzyme InhibitionAChENot specified

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    The compound has been investigated for its antimicrobial properties. Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that similar compounds can inhibit the growth of Escherichia coli and Bacillus subtilis, suggesting potential as a lead compound in antibiotic development .
  • Antifungal Properties :
    The compound's structure suggests it may possess fungicidal properties. Patent literature describes related thieno-pyrimidine compounds as effective against phytopathogenic fungi, indicating that this compound may also be useful in agricultural applications to combat plant diseases .
  • Cancer Research :
    Thieno[3,2-d]pyrimidine derivatives have been explored for their anticancer potential due to their ability to inhibit specific enzymes involved in tumor growth. The unique functional groups present in this compound may enhance its efficacy as an anticancer agent by targeting specific cancer pathways .

Agricultural Applications

  • Agrochemical Development :
    The compound is being evaluated for its use in agrochemicals, particularly as a fungicide or herbicide. Its structural characteristics allow it to interact with biological systems effectively, providing a basis for developing new agricultural products that can enhance crop protection against fungal pathogens .
  • Pesticidal Activity :
    Related compounds have demonstrated efficacy as pesticides, leading to investigations into this compound's potential to protect crops from pests and diseases while minimizing environmental impact. The synthesis of derivatives with improved activity profiles is an ongoing area of research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile in both medicinal and agricultural contexts. Various modifications to the core thieno-pyrimidine structure can lead to enhanced biological activity or reduced toxicity. Research efforts focus on systematically altering substituents to identify the most promising candidates for further development.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsSource
AntibacterialThieno-pyrimidinesInhibition of E. coli and Bacillus
AntifungalSimilar derivativesEffective against phytopathogenic fungi
AnticancerThieno derivativesInhibition of tumor growth

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what reagents are critical?

The synthesis typically involves multi-step coupling reactions focusing on amide bond formation and thienopyrimidine ring assembly. Key reagents include:

  • HBTU or HATU for activating carboxyl groups in amide coupling.
  • DIPEA or NMM as bases to deprotonate intermediates.
  • DMF or acetonitrile as polar aprotic solvents to stabilize reactive intermediates.
    For example, the thienopyrimidine core is often synthesized via cyclization of substituted thioureas with α,β-unsaturated carbonyl compounds under reflux conditions . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the target compound.

Basic: What analytical techniques are prioritized for structural validation and purity assessment?

  • HPLC : To confirm purity (>90% is typical for biological assays; see compound 6c in , which achieved 96.03% purity).
  • 1H/13C NMR : To verify substituent positions (e.g., methylbenzyl groups) and cyclohexane conformation.
  • HRMS : For exact mass confirmation (e.g., molecular ion peaks matching calculated [M+H]+).
  • FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Advanced: How can reaction yields be optimized for the N-propylcyclohexane carboxamide moiety?

Yield optimization requires:

  • Solvent screening : Polar solvents like DMF improve solubility of intermediates but may require substitution with acetonitrile to reduce side reactions.
  • Temperature control : Cyclization steps often require reflux (~110°C), while amide couplings proceed at room temperature.
  • Catalyst selection : Pd/C or nickel catalysts enhance reductive amination steps for propylamine incorporation .
  • Computational modeling : Tools like density functional theory (DFT) predict transition-state energetics, enabling pre-screening of reaction conditions .

Advanced: How should researchers address contradictions in biological activity data across studies?

Contradictions (e.g., varying IC50 values in enzyme inhibition assays) may arise from:

  • Purity discrepancies : Impurities >5% (e.g., ’s compound 6a at 90.86% purity) can skew results.
  • Assay conditions : Buffer pH, ionic strength, and solvent carriers (DMSO vs. PBS) alter compound solubility and activity.
  • Structural analogs : Compare with derivatives like N-(4-chlorobenzyl)-thienopyrimidine (), which shares a similar scaffold but differs in substituent effects. Validate using dose-response curves and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced: What strategies are effective for designing derivatives with improved pharmacokinetic properties?

  • Lipophilicity modulation : Replace the cyclohexane ring with a piperidine (logP reduction) or introduce fluorine atoms (metabolic stability).
  • Bioisosteric replacement : Substitute the 2-methylbenzyl group with 3-methoxybenzyl () to enhance hydrogen bonding.
  • Prodrug approaches : Esterify the carboxamide to improve membrane permeability (e.g., methyl ester derivatives in ).
  • In silico ADME prediction : Tools like SwissADME or Molinspiration predict bioavailability and CYP450 interactions .

Advanced: How can computational methods streamline reaction design and mechanistic studies?

  • Reaction path search algorithms : Quantum mechanics/molecular mechanics (QM/MM) models identify low-energy pathways for cyclization steps.
  • Transition-state analysis : IRC (intrinsic reaction coordinate) calculations validate proposed mechanisms for amide bond formation.
  • Machine learning : Train models on existing thienopyrimidine syntheses (e.g., ) to predict optimal reagent combinations .

Advanced: What experimental frameworks are recommended for structure-activity relationship (SAR) studies?

  • Fragment-based design : Systematically vary substituents (e.g., benzyl vs. phenethyl groups) and assess impacts on activity ().
  • 3D-QSAR : Align analogs in a pharmacophore model to correlate steric/electronic features with bioactivity.
  • Crystallography : Resolve ligand-target complexes (e.g., kinase-inhibitor co-crystals) to identify critical binding interactions .

Advanced: How should researchers validate target engagement in cellular assays?

  • Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down target proteins from lysates.
  • Thermal shift assays : Monitor protein melting temperature shifts upon compound binding.
  • Knockout/rescue experiments : CRISPR-Cas9 target deletion followed by reconstitution with wild-type/mutant variants .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.